N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method, and their structures were characterized by 1H NMR, mass spectrometry and elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by 1H NMR, mass spectrometry and elemental analysis .
Chemical Reactions Analysis
Pyrazole synthesis involves a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined by various methods. For instance, the melting point can be determined, and the compound can be characterized by 1H-NMR, 13C-NMR, and HRMS .
Scientific Research Applications
Inhibitors of CARM1
N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, closely related to N-benzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, have been explored as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). These compounds were synthesized with varying efficacy based on the nature of the heteroaryl fragment, with thiophene analogues showing superiority over other variants (Allan et al., 2009).
Corrosion Inhibitors
Compounds similar to this compound have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These studies found that such compounds can significantly reduce the corrosion rate, highlighting their potential as effective corrosion inhibitors (Herrag et al., 2007).
Anti-TMV Activity
N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, structurally related to the target compound, have been designed and synthesized to investigate their biological activity. Some of these compounds demonstrated a good inactivation effect against the tobacco mosaic virus (TMV), suggesting potential applications in plant virus control (Zhang et al., 2012).
Nematocidal Evaluation
Pyrazole carboxamide derivatives, which include structures akin to this compound, have been synthesized and evaluated for their nematocidal activity. Some of these compounds exhibited notable effectiveness against the nematode M. incognita, indicating their potential as nematocides in agriculture (Zhao et al., 2017).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which n-benzyl-1-ethyl-3-methyl-1h-pyrazole-5-carboxamide is a part of, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with multiple targets in the body.
Mode of Action
It is known that pyrazole derivatives can have diverse biological activities . This suggests that this compound may interact with its targets in a variety of ways, leading to different changes in the body.
Biochemical Pathways
It is known that pyrazole derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .
Properties
IUPAC Name |
N-benzyl-2-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17-13(9-11(2)16-17)14(18)15-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHSHGDRVSLDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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